Cas no 850881-86-6 (4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one)

4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one
- 2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-7-hydroxy-
- 4-(4-fluorophenyl)-7-hydroxychromen-2-one
- 4-(4-Fluorophenyl)-7-hydroxy-2H-1-benzopyran-2-one
- Pechmann condensation
- 2H-1-Benzopyran-2-one,4-(4-fluorophenyl)-7-hydroxy-
- 3150AC
- PC448013
- EN000734
- AX8075327
- 881B866
- 4-(4-Fluorophenyl)-7-hydroxy-2H-1-benzopyran-2-one (ACI)
- AKOS015853550
- AC-24387
- DS-13133
- MFCD11112064
- C76727
- CS-0157519
- SCHEMBL21648244
- 4-(4-fluorophenyl)-7-hydroxy-chromen-2-one
- DTXSID10670273
- 850881-86-6
-
- MDL: MFCD11112064
- インチ: 1S/C15H9FO3/c16-10-3-1-9(2-4-10)13-8-15(18)19-14-7-11(17)5-6-12(13)14/h1-8,17H
- InChIKey: IFZWARQDKMDZNE-UHFFFAOYSA-N
- ほほえんだ: O=C1C=C(C2C=CC(F)=CC=2)C2C(=CC(=CC=2)O)O1
計算された属性
- せいみつぶんしりょう: 256.05400
- どういたいしつりょう: 256.054
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 385
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 46.5
じっけんとくせい
- 密度みつど: 1.409
- ふってん: 451.5°C at 760 mmHg
- フラッシュポイント: 226.877°C
- 屈折率: 1.647
- PSA: 50.44000
- LogP: 3.30470
4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Room Temperature
4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D749309-1g |
4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one |
850881-86-6 | 98% | 1g |
$285 | 2023-09-02 | |
abcr | AB443905-1 g |
4-(4-Fluorophenyl)-7-hydroxy-2H-1-benzopyran-2-one; . |
850881-86-6 | 1g |
€347.60 | 2022-06-10 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F843488-250mg |
4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one |
850881-86-6 | 98% | 250mg |
540.90 | 2021-05-17 | |
Chemenu | CM128404-250mg |
4-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one |
850881-86-6 | 98% | 250mg |
$*** | 2023-05-29 | |
A2B Chem LLC | AC22253-250mg |
4-(4-Fluorophenyl)-7-hydroxy-2h-chromen-2-one |
850881-86-6 | 98% | 250mg |
$58.00 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU515-250mg |
4-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one |
850881-86-6 | 95% | 250mg |
¥598.0 | 2024-04-16 | |
Ambeed | A440578-5g |
2H-1-Benzopyran-2-one,4-(4-fluorophenyl)-7-hydroxy- |
850881-86-6 | 98% | 5g |
$804.0 | 2025-03-04 | |
1PlusChem | 1P004S3X-250mg |
4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one |
850881-86-6 | 98% | 250mg |
$57.00 | 2025-02-21 | |
eNovation Chemicals LLC | D749309-100mg |
4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one |
850881-86-6 | 98% | 100mg |
$100 | 2024-06-07 | |
Aaron | AR004SC9-100mg |
4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one |
850881-86-6 | 98% | 100mg |
$54.00 | 2023-12-13 |
4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Solvents: Ethanol ; 20 min, < 25 °C
1.3 Reagents: Sodium hydroxide Solvents: Acetone , Water ; rt → 40 °C; 30 min, pH 9, 40 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 9 → pH 5
ごうせいかいろ 3
ごうせいかいろ 4
4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one Raw materials
- Bis(4-fluorophenyl)iodonium
- Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate
- 2-Propenoic acid, 3-(2,4-dihydroxyphenyl)-, ethyl ester, (2E)-
- Methyl 4-fluorobenzoylacetate
4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one Preparation Products
4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-oneに関する追加情報
Introduction to 4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one (CAS No. 850881-86-6)
4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one, also known by its CAS number 850881-86-6, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of chromones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The unique structural features of 4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one make it a promising candidate for various therapeutic applications.
The chemical structure of 4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one consists of a chromone core with a 4-fluorophenyl substituent at the 4-position and a hydroxyl group at the 7-position. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The fluorine atom in the phenyl ring enhances the lipophilicity and metabolic stability of the compound, while the hydroxyl group contributes to its solubility and reactivity.
Recent studies have highlighted the potential of 4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one has also shown promising antioxidant activity. Research conducted by a team at the University of California, Los Angeles (UCLA) found that this compound effectively scavenges free radicals and protects cells from oxidative stress. This property is particularly relevant in preventing age-related diseases and neurodegenerative disorders such as Alzheimer's disease.
The anticancer potential of 4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one has been another area of active research. A study published in Cancer Research reported that this compound selectively induces apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the inhibition of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are often dysregulated in cancer cells. These findings suggest that 4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one could be developed into a novel anticancer agent with minimal side effects.
Beyond its direct biological activities, 4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one has also been explored as a lead compound for drug discovery. Its structural scaffold can be modified to enhance potency, selectivity, and pharmacokinetic properties. For example, researchers at Harvard University have synthesized several derivatives of this compound with improved bioavailability and reduced toxicity. These derivatives are currently undergoing preclinical evaluation for their therapeutic potential.
The safety profile of 4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one is another important consideration for its development as a therapeutic agent. Preclinical studies have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in humans.
In conclusion, 4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one (CAS No. 850881-86-6) is a promising compound with diverse biological activities and potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it an attractive candidate for drug development. Ongoing research continues to explore its mechanisms of action and optimize its structure for improved pharmacological properties. As more data becomes available from clinical trials, it is likely that this compound will play an important role in advancing medical treatments for various diseases.
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